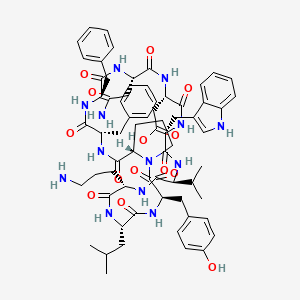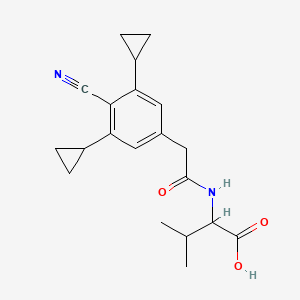
(1S,9R)-Exatecan (mesylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,9R)-Exatecan (mesylate) is a derivative of the camptothecin family, known for its potent antitumor activity. This compound is a topoisomerase I inhibitor, which means it interferes with the DNA replication process in cancer cells, leading to cell death. The mesylate form enhances its solubility and stability, making it more effective for therapeutic use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R)-Exatecan (mesylate) typically involves multiple steps, starting from camptothecin. The key steps include selective protection and deprotection of functional groups, introduction of the mesylate group, and purification processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1S,9R)-Exatecan (mesylate) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable and cost-effective, ensuring consistent production of the compound for pharmaceutical use.
化学反应分析
Types of Reactions
(1S,9R)-Exatecan (mesylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds.
科学研究应用
(1S,9R)-Exatecan (mesylate) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a model compound to study the mechanisms of topoisomerase I inhibition and to develop new derivatives with improved properties.
Biology
In biological research, (1S,9R)-Exatecan (mesylate) is used to study the effects of topoisomerase I inhibition on cellular processes, including DNA replication and repair.
Medicine
In medicine, (1S,9R)-Exatecan (mesylate) is being investigated as a potential treatment for various types of cancer, including lung, breast, and ovarian cancers. Its ability to induce cell death in cancer cells makes it a promising candidate for chemotherapy.
Industry
In the pharmaceutical industry, (1S,9R)-Exatecan (mesylate) is used in the development of new anticancer drugs. Its stability and solubility make it an attractive compound for formulation into injectable therapies.
作用机制
The mechanism of action of (1S,9R)-Exatecan (mesylate) involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By binding to the topoisomerase I-DNA complex, (1S,9R)-Exatecan (mesylate) prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism targets rapidly dividing cancer cells, making it an effective anticancer agent.
相似化合物的比较
Similar Compounds
Similar compounds to (1S,9R)-Exatecan (mesylate) include other camptothecin derivatives such as irinotecan and topotecan. These compounds also inhibit topoisomerase I but differ in their chemical structure and pharmacokinetic properties.
Uniqueness
What sets (1S,9R)-Exatecan (mesylate) apart from other similar compounds is its enhanced solubility and stability due to the mesylate group. This modification improves its therapeutic efficacy and makes it more suitable for clinical use.
Conclusion
(1S,9R)-Exatecan (mesylate) is a potent topoisomerase I inhibitor with significant potential in cancer therapy. Its unique chemical properties and wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Continued research and development of (1S,9R)-Exatecan (mesylate) and its derivatives hold promise for the advancement of cancer treatment and other therapeutic areas.
属性
分子式 |
C25H26FN3O7S |
|---|---|
分子量 |
531.6 g/mol |
IUPAC 名称 |
(10R,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24+;/m0./s1 |
InChI 键 |
BICYDYDJHSBMFS-HCGKRMLVSA-N |
手性 SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)




![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)


![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)



